

molecular weight and formula of 2,4,6-Trimethylaniline

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Compound of Interest

Compound Name: 2,4,6-Trimethylaniline

Cat. No.: B148799

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An In-Depth Technical Guide to 2,4,6-Trimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **2,4,6-trimethylaniline** (also known as mesidine or aminomesitylene), a significant aromatic amine with broad applications in chemical synthesis, from dye manufacturing to the development of advanced catalytic systems. This document outlines its core physicochemical properties, a detailed synthesis protocol, and crucial toxicological data relevant to its handling and application in research and development.

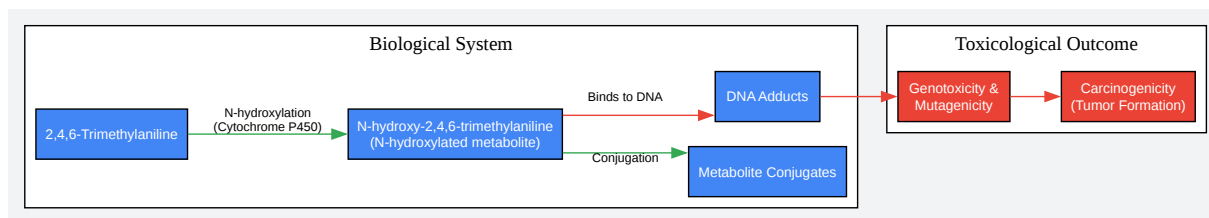
Core Physicochemical and Toxicological Data

A summary of key quantitative data for **2,4,6-trimethylaniline** is presented below. This information is critical for experimental design, safety assessments, and computational modeling.

Property	Value	Reference(s)
Chemical Formula	C ₉ H ₁₃ N	[1][2][3]
Molecular Weight	135.21 g/mol	[1][2][3]
CAS Number	88-05-1	[1][3]
Appearance	Clear, pale yellow to orange or brown liquid	[4][5]
Density	0.963 g/mL at 25 °C	[1]
Boiling Point	233 °C	[1]
Melting Point	-4.9 °C	[1]
Flash Point	96 °C (204.8 °F)	[5][6]
Refractive Index	1.551 at 20 °C	
Oral LD ₅₀ (Rat)	743 mg/kg	[6]
Oral LD ₅₀ (Mouse)	590 mg/kg	[6]
Inhalation LC ₅₀ (Mouse)	290 mg/m ³ /2h	[6]

Metabolic Activation and Carcinogenicity

2,4,6-Trimethylaniline is classified as a hazardous substance with evidence of carcinogenic effects.[6] Its mechanism of toxicity is linked to its metabolic activation in the body. Like many carcinogenic aromatic amines, it undergoes N-hydroxylation to form metabolites that can bind to cellular macromolecules, including DNA, leading to genotoxicity.[6][7] Animal studies have demonstrated its ability to induce tumors, including cholangiocarcinomas and hepatomas in rats.[6] The substance can also induce methemoglobinemia, a condition where hemoglobin's ability to carry oxygen is impaired, which is an indicator of N-hydroxylated metabolite formation. [6][7]



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Caption: Metabolic activation pathway of **2,4,6-Trimethylaniline** leading to carcinogenicity.

Applications in Synthesis

2,4,6-Trimethylaniline is a crucial building block in organic synthesis. Its sterically hindered nature makes it a valuable precursor for creating bulky ligands used in coordination chemistry and catalysis.^[8] A primary application is in the synthesis of N-heterocyclic carbene (NHC) ligands, such as IMes, which are integral to modern olefin metathesis catalysts like the second-generation Grubbs' catalyst.^{[1][8]} It is also widely used as an intermediate for dyes and organic pigments.^{[8][9]}

Experimental Protocol: Synthesis of 2,4,6-Trimethylaniline

This protocol details the synthesis of **2,4,6-trimethylaniline** from mesitylene via a two-step process: nitration followed by reduction. This method is a common industrial process for its preparation.^[9]

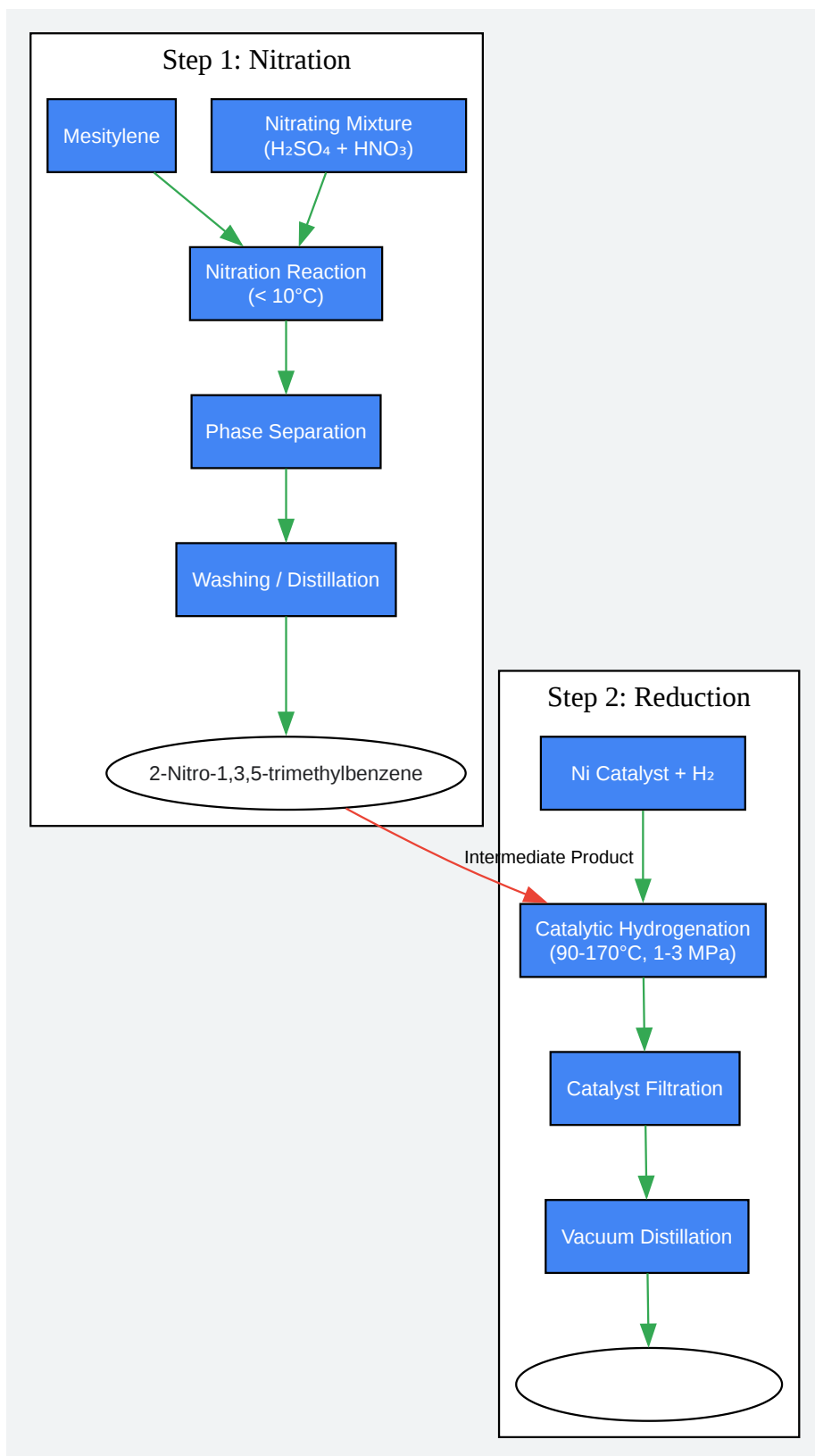
Step 1: Nitration of Mesitylene to 2-Nitro-1,3,5-trimethylbenzene

- **Reagent Preparation:** Prepare a nitrating mixture by carefully adding nitric acid to sulfuric acid in a weight ratio of approximately 20-25 parts nitric acid to 75-80 parts sulfuric acid, under cooling.^[10]

- **Reaction Setup:** In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, add mesitylene. Cool the vessel to below 10°C in an ice bath.
- **Nitration:** Slowly add the prepared nitrating mixture to the cooled mesitylene with vigorous stirring, ensuring the reaction temperature is maintained below 10°C.[\[11\]](#) The reaction is typically carried out for several hours.
- **Work-up:** After the reaction is complete, allow the mixture to stand and separate into layers. Remove the lower waste acid layer. The organic layer, containing 2-nitro-1,3,5-trimethylbenzene, can be purified by washing with hot water (approx. 65°C) multiple times or by vacuum distillation to remove impurities.[\[9\]](#)

Step 2: Reduction of 2-Nitro-1,3,5-trimethylbenzene to **2,4,6-Trimethylaniline**

- **Catalytic Hydrogenation Setup:** In a suitable high-pressure reactor (hydrogenator), add the purified 2-nitro-1,3,5-trimethylbenzene from Step 1 and a nickel-based catalyst.[\[10\]](#)
- **System Purge:** Seal the reactor and purge sequentially with nitrogen gas and then hydrogen gas to create an inert atmosphere.
- **Hydrogenation:** Heat the mixture to a temperature range of 90-170°C while stirring.[\[10\]](#) Introduce hydrogen gas, maintaining a pressure of 1-3 MPa.[\[10\]](#) Monitor the reaction until hydrogen uptake ceases.
- **Isolation:** Once the reaction is complete, cool the reactor, release the pressure, and purge with nitrogen.
- **Purification:** Filter the reaction mixture to remove the catalyst. The resulting crude **2,4,6-trimethylaniline** is then purified by vacuum distillation to yield the final product as a pale yellow liquid.[\[10\]](#)[\[11\]](#)



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Caption: Two-step synthesis workflow for **2,4,6-Trimethylaniline** from Mesitylene.

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